molecular formula C10H12BrN3O2S2 B10945329 5-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiophene-2-sulfonamide

5-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B10945329
M. Wt: 350.3 g/mol
InChI Key: BOCRTDCMZDFAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE is a complex organic compound that features a bromine atom, a thiophene ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the bromine atom through bromination reactions. The pyrazole moiety is then attached via nucleophilic substitution reactions. The final step involves the sulfonamide formation, which is achieved by reacting the intermediate with sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-BROMO-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the pyrazole moiety in 5-BROMO-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE

Properties

Molecular Formula

C10H12BrN3O2S2

Molecular Weight

350.3 g/mol

IUPAC Name

5-bromo-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]thiophene-2-sulfonamide

InChI

InChI=1S/C10H12BrN3O2S2/c1-13(7-8-5-6-12-14(8)2)18(15,16)10-4-3-9(11)17-10/h3-6H,7H2,1-2H3

InChI Key

BOCRTDCMZDFAQN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.